molecular formula C13H16N2 B3057686 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride CAS No. 83898-13-9

2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride

Cat. No.: B3057686
CAS No.: 83898-13-9
M. Wt: 200.28 g/mol
InChI Key: KMTKDSAEYAXGJJ-UHFFFAOYSA-N
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Description

2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride is a chemical compound with the molecular formula C13H16N2·HCl. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride typically involves the reaction of piperidine derivatives with phenylacetonitrile under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often include the use of a gold(I) complex and an iodine(III) oxidizing agent for the difunctionalization of a double bond .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multicomponent reactions, hydrogenation, cyclization, and amination processes . The use of catalysts and specific reagents ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, gold(I) complexes, iodine(III) oxidizing agents, and iron complexes . The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes sequential cascades of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer, often catalyzed by metal complexes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride include:

  • Phenyl (4-piperidinyl)acetonitrile
  • Piperidin-4-ylacetonitrile
  • Substituted piperidines
  • Spiropiperidines
  • Condensed piperidines
  • Piperidinones

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions in chemical and biological systems. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-piperidin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,12-13,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTKDSAEYAXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-13-9
Record name alpha-Phenylpiperidine-4-acetonitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-phenyl-2-piperidin-4-ylacetonitrile;hydrochloride

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